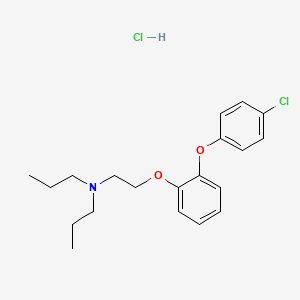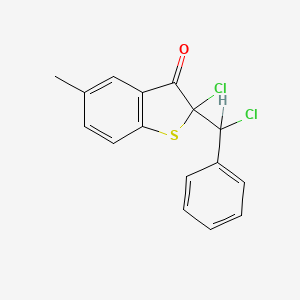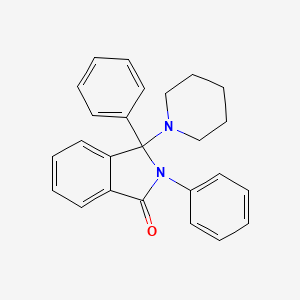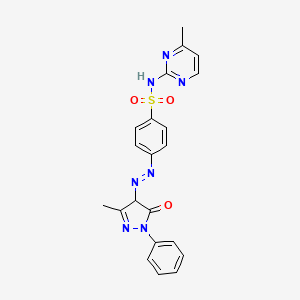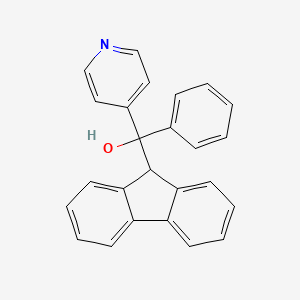
alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining fluorenyl, phenyl, and pyridine groups, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol typically involves the reaction of 9-fluorenylmethanol with phenylpyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography can further enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Sodium methoxide in methanol at reflux temperatures.
Major Products
Oxidation: Formation of fluorenone and phenylpyridine carboxylic acid.
Reduction: Formation of fluorenylmethanol and phenylpyridine amine.
Substitution: Formation of methoxy-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular signaling pathways. For example, its fluorescent properties can be used to track cellular processes in real-time .
Comparación Con Compuestos Similares
Similar Compounds
9-Fluorenylmethanol: A simpler compound with similar structural features but lacking the phenyl and pyridine groups.
Phenylpyridine: Contains the phenyl and pyridine groups but lacks the fluorenyl moiety.
Fluorenone: An oxidized form of fluorenyl compounds with different chemical properties.
Uniqueness
Alpha-(9-Fluorenyl)-alpha-phenyl-4-pyridinemethanol is unique due to its combination of fluorenyl, phenyl, and pyridine groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
56501-91-8 |
|---|---|
Fórmula molecular |
C25H19NO |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-yl-phenyl-pyridin-4-ylmethanol |
InChI |
InChI=1S/C25H19NO/c27-25(18-8-2-1-3-9-18,19-14-16-26-17-15-19)24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-17,24,27H |
Clave InChI |
HQHWFPDRVOHYRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=NC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


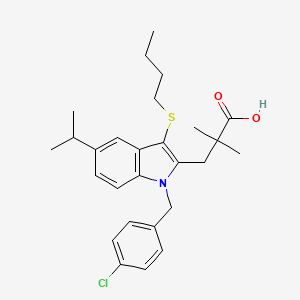
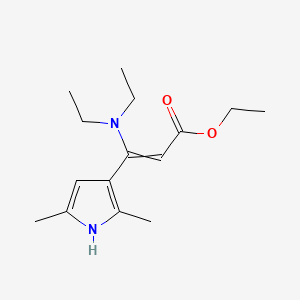
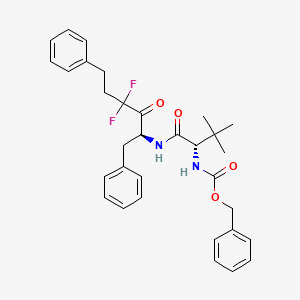

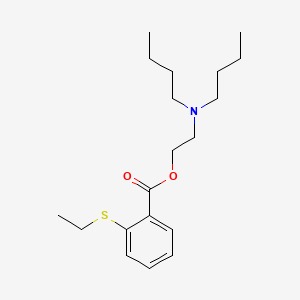
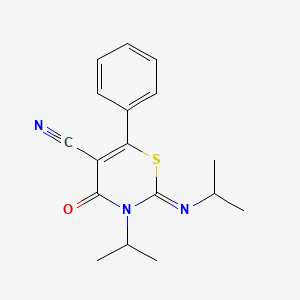
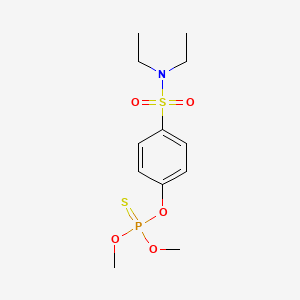

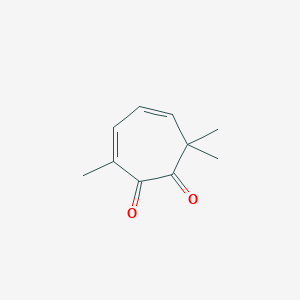
![1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one](/img/structure/B12803759.png)
